9-Methyl-2,9-diazaspiro[5.5]undecan-1-one is a compound that belongs to the class of diazaspiro compounds, which are characterized by their unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The diazaspiro framework provides a versatile scaffold for the synthesis of various derivatives, which can exhibit diverse pharmacological properties.
9-Methyl-2,9-diazaspiro[5.5]undecan-1-one is classified as a spirocyclic organic compound with nitrogen atoms incorporated into its structure. It falls under the category of heterocycles, which are compounds containing atoms of at least two different elements in a ring structure.
The synthesis of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one typically involves multi-step processes that may include the following:
The synthetic pathways can vary significantly based on the starting materials and desired substituents. For example, one common approach includes using 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyano spiro[5.5]undecane as an intermediate, followed by specific reaction conditions such as refluxing in anhydrous solvents and utilizing reducing agents like lithium aluminum hydride .
The reactivity of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one can be explored through various chemical transformations:
These reactions often require careful control of conditions such as temperature and pH to optimize yields and selectivity. For instance, lithium aluminum hydride is typically used under an inert atmosphere to prevent moisture interference during reductions .
The mechanism of action for compounds like 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one often involves interaction with biological targets such as receptors or enzymes. This compound has shown potential activity against various targets related to central nervous system disorders.
Research indicates that derivatives of diazaspiro compounds can exhibit binding affinities for neurotransmitter receptors such as gamma-aminobutyric acid receptors, impacting neurotransmission and providing therapeutic effects in conditions like anxiety and depression .
Relevant data on these properties can be found in specialized chemical databases and literature focusing on heterocyclic compounds .
9-Methyl-2,9-diazaspiro[5.5]undecan-1-one has several applications in scientific research:
The 2,9-diazaspiro[5.5]undecane scaffold represents a privileged structural motif in drug design due to its three-dimensional complexity and physiochemical advantages. This spirocyclic system comprises two piperidine rings fused at a central spiro carbon (C9), creating a rigid, saddle-shaped architecture that projects substituents into defined spatial orientations. The specific derivative 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one (CAS# 1228552-71-3) features a critical lactam carbonyl at position 1 and an N-methyl group at position 9, yielding the molecular formula C₁₀H₁₈N₂O (MW: 182.26 g/mol) [3] [6]. Its SMILES notation (O=C1NCCCC12CCN(C)CC2) encodes the stereoelectronic features enabling dual hydrogen-bonding motifs: the lactam carbonyl acts as a hydrogen-bond acceptor, while the secondary amine (position 2) serves as a hydrogen-bond donor [6].
Table 1: Structural Profile of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one
Property | Value/Descriptor |
---|---|
CAS Registry Number | 1228552-71-3 |
Molecular Formula | C₁₀H₁₈N₂O |
Molecular Weight | 182.26 g/mol |
SMILES | O=C1NCCCC12CCN(C)CC2 |
Key Functional Groups | Lactam, tertiary amine |
Storage Conditions | 2–8°C |
Purity (Commercial) | ≥97% |
This scaffold’s conformational restraint reduces entropy penalties upon target binding, enhancing affinity for biological targets like enzymes and receptors. Commercial availability (e.g., Cat# 787764) at research-grade purity (≥97%) facilitates drug discovery applications [3] [6]. The spirocyclic core’s stability under physiological conditions—attributed to the quaternary spirocenter resisting ring fusion—makes it superior to linear diamines for in vivo applications [7].
Strategic substitution at the C9 and C1 positions of the diazaspiro[5.5]undecane scaffold profoundly modulates bioactivity, pharmacokinetics, and target engagement:
N9-Methylation: The 9-methyl group in this derivative elevates metabolic stability by shielding the tertiary amine from cytochrome P450-mediated oxidation. This modification concurrently reduces basicity (calculated pKa ~7.5), enhancing membrane permeability and blood-brain barrier penetration compared to non-methylated analogs [6] [8].
C1 Carbonyl (Lactam): The electron-withdrawing lactam at position 1 introduces a planar, polar moiety that supports hydrogen-bonding interactions with target proteins. This feature is critical for anchoring the scaffold in enzyme active sites, as demonstrated in acetyl-CoA carboxylase (ACC) inhibitors featuring analogous spirocyclic lactams [8]. Molecular modeling confirms the lactam’s vector positions the carbonyl oxygen toward solvent-exposed regions, enabling water-mediated binding interactions that improve ligand efficiency [7].
Table 2: Impact of Position-Specific Modifications on Pharmacophore Properties
Position | Substituent | Key Pharmacological Influence | Structural Rationale |
---|---|---|---|
1 | C=O (lactam) | Enhances target affinity via H-bond acceptance; increases solubility | Planar, polarized carbonyl; hydrogen-bond acceptor |
9 | Methyl | Boosts metabolic stability; modulates basicity; improves logD (calculated ~1.2) and permeability | Steric shielding of tertiary nitrogen; electron-donating effect |
Positional selectivity is empirically validated: Methylation at N9 (vs. N2) optimizes steric bulk without distorting the scaffold’s bioactive conformation. Analogues with C3 carbonyls (e.g., 2,9-diazaspiro[5.5]undecan-3-one) exhibit altered hydrogen-bonding vectors that diminish target affinity in ACC inhibition assays [9]. Similarly, replacing the lactam with carbamate or urea groups (e.g., 1-oxa-4,9-diazaspiro derivatives) alters polarity and conformational flexibility, impacting bioactivity [4].
The pharmacological profile of 9-methyl-2,9-diazaspiro[5.5]undecan-1-one diverges significantly from structurally related spirocycles due to atom-specific modifications:
1-Oxa-4,9-diazaspiro[5.5]undecanes: Oxygen incorporation at position 1 (replacing nitrogen) increases polarity and introduces an ether linkage. This derivative demonstrated potent soluble epoxide hydrolase (sEH) inhibition (IC₅₀ < 10 nM) when functionalized with trisubstituted ureas. In anti-glomerular basement membrane nephritis models, such compounds reduced serum creatinine at 30 mg/kg oral doses, indicating renal targeting—an application not reported for the C1-lactam analog [4]. The oxygen atom’s reduced H-bond acceptance versus the lactam carbonyl may explain this target selectivity shift.
3,4-Pyrazole-Fused 1,9-Diazaspiro[5.5]undecan-2-ones: These ACC inhibitors (e.g., Pfizer’s compound 1b; IC₅₀ = 1–3 nM) exploit ring fusion to position lipophilic substituents (e.g., tert-butyl) adjacent to the spirocenter. While sharing the lactam moiety, their fused pyrazole projects into hydrophobic enzyme pockets inaccessible to the unfused 9-methyl-2,9-diazaspiro[5.5]undecan-1-one scaffold [8].
Table 3: Structural and Functional Comparison of Diazaspiro[5.5]undecane Derivatives
Compound Type | Core Structure Modification | Reported Biological Activity | Key Molecular Target |
---|---|---|---|
9-Methyl-2,9-diazaspiro[5.5]undecan-1-one | Unfused C1-lactam; N9-methyl | Under investigation (scaffold optimization phase) | N/A (benchmark scaffold) |
1-Oxa-4,9-diazaspiro[5.5]undecane | C1 oxygen; urea substituents | sEH inhibition; anti-nephritic activity (30 mg/kg, oral) | Soluble epoxide hydrolase |
3,4-Pyrazole-fused-1,9-diazaspiro[5.5]undecan-2-one | Fused heterocycle; C2-lactam | ACC inhibition (IC₅₀: 1–3 nM); anti-obesity candidate | Acetyl-CoA carboxylase |
2,9-Diazaspiro[5.5]undecan-3-one | C3-lactam (vs. C1) | Intermediate; limited bioactivity data | N/A |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: